molecular formula C14H8ClNO3 B6405349 3-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid CAS No. 1261948-18-8

3-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid

Cat. No.: B6405349
CAS No.: 1261948-18-8
M. Wt: 273.67 g/mol
InChI Key: QFBUOKMKTBFKOO-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a chloro and cyano group on a phenyl ring, which is further connected to a hydroxybenzoic acid moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method starts with the reaction of 4-chloro-3-cyanophenylboronic acid with a suitable phenol derivative under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of 3-(4-Chloro-3-cyanophenyl)-5-oxobenzoic acid.

    Reduction: Formation of 3-(4-Chloro-3-aminophenyl)-5-hydroxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For instance, the presence of the cyano group can enhance its binding affinity to certain protein targets, leading to inhibition of their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 4-Chloro-3-cyanophenylboronic acid
  • 3-(4-Chloro-3-cyanophenyl)-4-hydroxybenzoic acid
  • 3-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid

Comparison: 3-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid is unique due to the presence of both a hydroxy and a carboxylic acid group on the benzoic acid moiety. This dual functionality allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it suitable for various chemical and biological studies.

Properties

IUPAC Name

3-(4-chloro-3-cyanophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-13-2-1-8(3-11(13)7-16)9-4-10(14(18)19)6-12(17)5-9/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBUOKMKTBFKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690765
Record name 4'-Chloro-3'-cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-18-8
Record name 4'-Chloro-3'-cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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